molecular formula C9H10BrCl2N B2614241 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2230807-08-4

8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2614241
CAS No.: 2230807-08-4
M. Wt: 282.99
InChI Key: OXSMWPIXZJMWSV-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by bromo and chloro substituents at positions 8 and 7, respectively, on the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Tetrahydroisoquinolines are pivotal in medicinal chemistry due to their structural resemblance to neurotransmitters, making them valuable scaffolds for drug discovery.

Properties

IUPAC Name

8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSMWPIXZJMWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-08-4
Record name 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. The process begins with the preparation of 1,2,3,4-tetrahydroisoquinoline, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. Following bromination, the compound undergoes chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated isoquinoline compounds.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to modulate neurotransmitter systems effectively, making it a candidate for developing treatments for conditions such as:

  • Depression
  • Anxiety
  • Obesity (as indicated by its role in reducing food consumption) .

Case Study: Neurological Applications

Research has shown that derivatives of tetrahydroisoquinoline compounds can enhance the efficacy of drugs aimed at treating depression and anxiety. For instance, studies on similar compounds have demonstrated their potential to inhibit monoamine oxidase, an enzyme linked to mood regulation .

Neuroscience Research

In neuroscience, 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized to investigate the mechanisms of action for various neurotransmitters. It aids researchers in understanding how alterations in neurotransmitter levels can affect mood and behavior.

Example Research Findings

A study explored the effects of tetrahydroisoquinoline derivatives on serotonin receptors, revealing that modifications in their structure could lead to varying degrees of receptor activation. This insight is critical for designing drugs that target specific pathways involved in mood disorders .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules essential in drug discovery.

Synthetic Pathways

  • Pomeranz-Fritsch Reaction : A method used to synthesize 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline from substituted benzaldehydes and amines.
  • Cyclization Reactions : These reactions allow for the formation of new carbon-carbon bonds, facilitating the synthesis of diverse molecular architectures .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the biological activity of new compounds. This application is crucial for identifying promising drug candidates during early-stage drug development.

Application Example

In one study, researchers utilized this compound to assess the inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant potential for further development into therapeutic agents .

Material Science

The compound also finds applications in material science, particularly in developing novel materials with tailored properties. Its chemical structure allows it to be incorporated into polymers and other materials used in various industrial applications.

Material Properties

Research has indicated that incorporating 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitter systems by binding to receptors, thereby influencing signal transduction pathways. This modulation can result in various physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Key Comparison Criteria

  • Substituent Type and Position : Halogens (Br, Cl, F), methyl, methoxy, or nitro groups influence electronic effects, lipophilicity, and steric hindrance.
  • Molecular Weight and Formula : Impacts solubility, bioavailability, and synthetic complexity.
  • Similarity Scores : Structural resemblance based on scaffold and substituent alignment.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Notes
8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline HCl* 8-Br, 7-Cl C₉H₁₁BrCl₂N ~283.99† N/A Dual halogenation enhances electron-withdrawing effects; unique substituent positions.
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline HCl 8-Br, 7-F C₉H₁₁BrClFN ~287.55 N/A Fluorine’s electronegativity may improve metabolic stability .
7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (220247-73-4) 7-Br C₉H₁₁BrClN 248.56 1.00‡ High similarity due to shared scaffold; lacks chloro substituent .
8-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1159813-53-2) 8-Br C₉H₁₁BrClN 248.56 0.91 Bromo at position 8 only; simpler halogenation pattern .
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (104737-00-0) 5-Br, 2-Me, 8-NO₂ C₁₀H₁₁BrN₂O₂ 283.11 0.69 Nitro group increases reactivity; methyl adds steric bulk .
6,7-Dimethoxy-1-phenyl-THIQ·HCl (63768-20-7) 6,7-OMe, 1-Ph C₁₇H₁₉NO₂·HCl 305.79 N/A Methoxy and phenyl groups enhance solubility and aromatic interactions .
7-Bromo-6-fluoro-THIQ·HCl (2250242-87-4) 7-Br, 6-F C₉H₁₀BrClFN 286.54 N/A Fluoro at position 6 alters dipole moments; potential for targeted binding .

*Target compound; †Estimated (see calculation in text).

Detailed Findings

Halogenation Patterns: The target compound’s dual bromo-chloro substitution is rare among analogs. Most compounds feature single halogens (e.g., 7-bromo or 8-bromo derivatives) .

Electronic and Steric Effects :

  • Nitro groups (e.g., 104737-00-0) introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing stability .
  • Methoxy groups (e.g., 6,7-dimethoxy analog) enhance solubility via hydrogen bonding but may limit membrane permeability .

Structural Similarity: 7-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (CAS 220247-73-4) shares the highest similarity score (1.00) with the target compound due to identical scaffolds, but diverges in substituent type and position .

Synthetic Considerations :

  • Methyl-substituted analogs (e.g., 848135-96-6) require additional steps for alkylation, increasing synthetic complexity .
  • Dual halogenation in the target compound may necessitate regioselective reactions, impacting yield and cost.

Biological Activity

8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2230807-08-4) is a synthetic compound belonging to the class of tetrahydroisoquinolines (THIQs). This compound has attracted attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : 282.99 g/mol
  • CAS Number : 2230807-08-4

1. Anticancer Activity

Research has demonstrated that THIQ derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-712.41
HCT-1162.29
PC39.71

These findings suggest that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells.

2. Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. A comparative analysis indicates its effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae45 µg/mL19

These results highlight its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .

3. Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. Studies on related compounds indicate that they may help mitigate neurodegenerative disorders by reducing oxidative stress and inflammation in neuronal cells . The specific mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Protection against neuronal apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : They can influence pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.
  • Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Recent studies have explored the therapeutic potential of THIQ derivatives in various models:

  • Breast Cancer Model : A study demonstrated that a THIQ derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Neurodegenerative Disease Model : In a mouse model for Alzheimer's disease, administration of a similar THIQ compound resulted in improved cognitive function and reduced amyloid plaque formation .

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